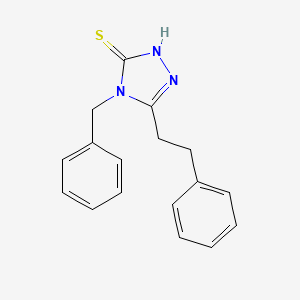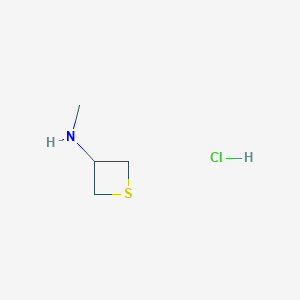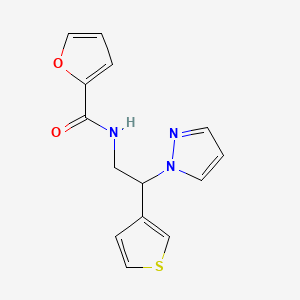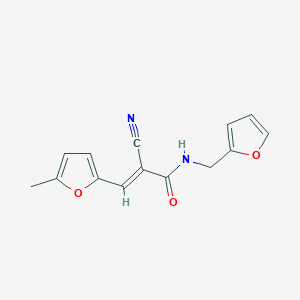
4-苄基-5-(2-苯乙基)-4H-1,2,4-三唑-3-硫醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
科学研究应用
4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with enhanced efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
Target of action
They can act as inhibitors or activators of these targets, depending on their specific structure and the nature of the target .
Mode of action
The mode of action of “4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol” would depend on its specific targets. Generally, compounds with a triazole ring can interact with their targets through various types of chemical bonds, leading to changes in the target’s function .
Biochemical pathways
Without specific information on the targets of “4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol”, it’s difficult to say which biochemical pathways it might affect. Given the broad range of targets that triazole compounds can have, it’s likely that it could affect multiple pathways .
Pharmacokinetics
The ADME properties of “4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol” would depend on various factors, including its specific chemical structure and the characteristics of the organism it’s administered to. Triazole compounds can have diverse pharmacokinetic properties .
Result of action
The molecular and cellular effects of “4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol” would depend on its specific targets and mode of action. These could range from changes in enzyme activity to alterations in signal transduction pathways .
Action environment
The action, efficacy, and stability of “4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol” could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors could affect its ability to reach its targets and exert its effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of thiosemicarbazide with benzyl and phenylethyl derivatives. The reaction is usually carried out in the presence of a base such as potassium carbonate and requires refluxing for several hours to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of substituted triazoles with different functional groups.
相似化合物的比较
Similar Compounds
1,2,4-triazole-3-thione: A parent compound with similar structural features but lacking the benzyl and phenylethyl groups.
5-(2-phenylethyl)-1,2,4-triazole-3-thiol: A derivative with a phenylethyl group but without the benzyl group.
4-benzyl-1,2,4-triazole-3-thiol: A derivative with a benzyl group but without the phenylethyl group.
Uniqueness
4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both benzyl and phenylethyl groups, which enhance its chemical reactivity and potential applications. The combination of these groups with the triazole ring provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties.
属性
IUPAC Name |
4-benzyl-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c21-17-19-18-16(12-11-14-7-3-1-4-8-14)20(17)13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXOIUDSACXIBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NNC(=S)N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-Cyanophenyl)ethyl]-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2599638.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2599640.png)
![1-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2599642.png)
![2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2599644.png)
![N-({3-[(benzyloxy)methyl]phenyl}methyl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2599645.png)


![1-(naphthalene-2-sulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2599649.png)

![7-(4-benzylpiperazin-1-yl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B2599652.png)
![3-(Prop-2-enoylamino)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B2599653.png)

